molecular formula C6H9NO3 B038007 Methyl 1-acetylaziridine-2-carboxylate CAS No. 123557-03-9

Methyl 1-acetylaziridine-2-carboxylate

Cat. No. B038007
M. Wt: 143.14 g/mol
InChI Key: NBGBXRMKZNVTPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-acetylaziridine-2-carboxylate, also known as MAAC, is a synthetic compound that has gained attention in the field of pharmaceutical research. It belongs to the class of aziridine-containing compounds and has been studied extensively for its potential biological activities.

Mechanism Of Action

The mechanism of action of Methyl 1-acetylaziridine-2-carboxylate is not fully understood. However, it has been suggested that Methyl 1-acetylaziridine-2-carboxylate may induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been reported to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the inflammatory response.

Biochemical And Physiological Effects

Methyl 1-acetylaziridine-2-carboxylate has been shown to induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. It has also been reported to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response. Methyl 1-acetylaziridine-2-carboxylate has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One of the advantages of using Methyl 1-acetylaziridine-2-carboxylate in lab experiments is its high purity and yield. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research on Methyl 1-acetylaziridine-2-carboxylate. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, which may lead to the development of more potent derivatives. Additionally, the development of new synthetic methods for Methyl 1-acetylaziridine-2-carboxylate may lead to improved yields and purity, making it more accessible for research purposes.
Conclusion:
In conclusion, Methyl 1-acetylaziridine-2-carboxylate is a synthetic compound that has gained attention in the field of pharmaceutical research due to its potential biological activities. Its synthesis method yields high purity and yield, making it readily available for research purposes. Methyl 1-acetylaziridine-2-carboxylate has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, and its mechanism of action is currently under investigation. While there are limitations to its development as a therapeutic agent, the future directions for research on Methyl 1-acetylaziridine-2-carboxylate are promising.

Scientific Research Applications

Methyl 1-acetylaziridine-2-carboxylate has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Several studies have reported that Methyl 1-acetylaziridine-2-carboxylate exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

methyl 1-acetylaziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4(8)7-3-5(7)6(9)10-2/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGBXRMKZNVTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-acetylaziridine-2-carboxylate

Synthesis routes and methods

Procedure details

(P. Davoli et al., Tetrahedron: Asym. 1995, 6, 2011-2016). (R)-Methyl 1-tritylaziridine-2-carboxylate (9.00 g, 26.24 mmol) was dissolved in MeOH/CHCl3 (1:1, 90 mL) and cooled to 0° C. under Ar and TFA (15.15 mL, 196.80 mmol) was added dropwise. After the reaction mixture was allowed to stir at 0° C. (2 h), the solvent was evaporated in vacuo. The product was dissolved in CH2Cl2 (120 mL), cooled to 0° C., and Et3N (18.29 mL, 131.20 mmol) and AcCl (2.04 mL, 28.86 mmol) were added in two portions over 5 min. The solution was stirred at 0° C. (1 h) and then washed with saturated aqueous NaHCO3 (100 mL) and saturated aqueous brine (100 mL). The organic layer was dried (Na2SO4) and evaporated in vacuo, and then the crude product was purified by column chromatography (SiO2; 1/1 EtOAc/hexanes) and crystallized (cold hexanes) to yield 2.46 g (66%) of desired product as a clear crystal: mp 39-40° C.; [α]25D +84.3° (c 1.2, CHCl3); Rf=0.30 (1/2 EtOAc/hexanes); 1H NMR (CDCl3) δ 2.16 (s, CH3C(O)), 2.51 (dd, J=1.8, 5.5 Hz, NCHH′CH), 2.58 (dd, J=1.8, 3.0 Hz, NCHH′CH), 3.16 (dd, J=3.0, 5.5 Hz, CHH′CHN), 3.80 (s, OCH3); 13C NMR (CDCl3) δ 23.7 (CH3C(O)), 30.9 (NCH2CH), 34.4 (CH2CHN), 52.9 (OCH3), 168.9 (C(O)O), 180.6 (C(O)N); HRMS (ESI) 166.0474 [M+Na+] (calcd. for C6H9NO3Na 166.0480).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
15.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
18.29 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.04 mL
Type
reactant
Reaction Step Three
Yield
66%

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